(E)-3-(furan-2-yl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acrylamide
Description
This compound features an acrylamide backbone with a furan-2-yl group at the α,β-unsaturated position and a thiophen-2-yl moiety substituted with a 1-hydroxyethyl group on the ethyl side chain.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11(17)14-6-5-13(20-14)8-9-16-15(18)7-4-12-3-2-10-19-12/h2-7,10-11,17H,8-9H2,1H3,(H,16,18)/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXWIWRFQLQZMF-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C=CC2=CC=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(S1)CCNC(=O)/C=C/C2=CC=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene intermediates, followed by their coupling through acryloylation. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran. The final step involves the purification of the product using techniques like column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, dihydro derivatives, and substituted furan and thiophene compounds. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-2-yl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
The compound has potential applications in biology, particularly in the study of enzyme interactions and metabolic pathways. Its heterocyclic rings can mimic natural substrates, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for drug development.
Industry
Industrially, the compound can be used in the production of polymers and advanced materials. Its unique electronic properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The furan and thiophene rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific biological context.
Comparison with Similar Compounds
Structural Features
Key Observations :
Physicochemical Properties
Key Observations :
- The hydroxyethyl group in the target compound may improve aqueous solubility compared to DM497 or DM490.
- Morpholino and formyl substituents in 27a contribute to higher melting points, suggesting stronger intermolecular interactions .
Key Observations :
- Thiophene-to-furan substitutions (e.g., DM497 vs. DM490) drastically alter pharmacological profiles, suggesting the target compound’s hydroxyethyl-thiophene moiety may confer unique receptor interactions.
- Enzyme inhibition (e.g., Sortase A) is common among acrylamides with polar substituents .
Biological Activity
(E)-3-(furan-2-yl)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the modulation of nicotinic acetylcholine receptors (nAChRs). This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H17NO3S
- Molecular Weight : 291.36538 g/mol
- CAS Number : 2035018-15-4
The compound acts primarily as a positive allosteric modulator of the α7 nAChR, which is implicated in various neurological processes including anxiety and pain modulation. The interaction with nAChRs suggests potential therapeutic applications in treating anxiety disorders and neuropathic pain.
Anxiolytic Effects
Recent studies have demonstrated that similar compounds, such as 3-furan-2-yl-N-p-tolyl-acrylamide, exhibit anxiolytic-like activity in animal models. These findings suggest that this compound may have comparable effects:
- Study Overview :
- Objective : To assess the anxiolytic-like activity in mice.
- Methods : Elevated plus maze and novelty suppressed feeding tests were employed.
- Results : The compound showed significant anxiolytic effects at doses as low as 0.5 mg/kg after acute treatment, with enhanced efficacy noted in chronic treatments .
Antinociceptive Properties
The compound has also been investigated for its pain-relieving properties:
- Study Overview :
- Objective : To evaluate the antinociceptive effects in a mouse model of oxaliplatin-induced neuropathic pain.
- Methods : Behavioral assays were conducted to measure pain responses.
- Results : The compound demonstrated significant antinociceptive activity, suggesting its potential use in pain management therapies .
Inhibition of Viral Activity
In addition to its neurological effects, this compound has shown promise in inhibiting viral activities:
- Study Overview :
- Objective : To assess the inhibitory effects on SARS-CoV helicase activity.
- Results : The compound exhibited an IC50 value of 2.09 ± 0.30 µM for ATP hydrolysis and 13.2 ± 0.9 µM for DNA unwinding, indicating significant antiviral potential.
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
